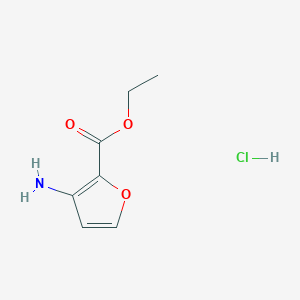
Ethyl 3-aminofuran-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminofuran-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2055839-90-0. It has a molecular weight of 191.61 and its IUPAC name is this compound . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 191.61 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Understanding Metabolic Processes
Ethyl 3-aminofuran-2-carboxylate hydrochloride is involved in various metabolic processes. Studies highlight the identification and urinary excretion of metabolites following the consumption of certain foods and substances. For instance, metabolites of 5-(hydroxymethyl)-2-furfural, a breakdown product found in fruit juices and other food items, were identified in human subjects. The metabolites were detected and quantified in urine samples, illustrating the body's metabolic response to the intake of these substances and providing insights into human metabolism and excretion processes (Prior, Wu, & Gu, 2006).
Pharmacological Applications
This compound plays a role in pharmacology, particularly in the development and efficacy of certain drugs. The compound has been studied for its effects when used in conjunction with other drugs. Research demonstrates its potential in enhancing the therapeutic efficacy and understanding the side effects of various medications. For example, the metabolic fate of irinotecan, a chemotherapy drug, was explored to understand its glucuronidation process and its correlation with certain side effects like diarrhea. This study provides valuable information on optimizing the therapeutic index and minimizing side effects of drugs like irinotecan (Gupta et al., 1994).
Diagnostic and Therapeutic Monitoring
The compound is also instrumental in diagnostic and therapeutic monitoring, especially in the context of alcohol consumption and abuse. Studies have utilized biomarkers such as ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs), which are related to this compound, for the detection of chronic alcohol abuse in forensic cases. These markers provide a reliable method for assessing alcohol intake and can be used to monitor and manage individuals with alcohol use disorders (Suesse et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-aminofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUSJPJPKIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)





![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2646012.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)